molecular formula C17H16F2N2O2S B2952673 4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 682762-99-8

4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No. B2952673
CAS RN: 682762-99-8
M. Wt: 350.38
InChI Key: RIXZCFJCNWGOBD-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. They are often crystalline and colorless, with specific odors . The specific properties of “4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide” would depend on its specific structure.

Scientific Research Applications

Antimicrobial and Anticancer Evaluations

A study by Kumar et al. (2012) synthesized derivatives of 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide and evaluated their antimicrobial, antiviral, and cytotoxic activities. The compounds showed significant antimicrobial activity, with certain derivatives being particularly effective. However, these compounds were less active than the standard drug 5-fluorouracil (5-FU) in cytotoxic screening, and none inhibited viral replication at subtoxic concentrations (Kumar et al., 2012).

Biotransformation Studies

Słoczyńska et al. (2018) investigated the metabolism of a novel 5-HT7 receptor antagonist with antidepressant-like and anxiolytic properties, showcasing the compound's biotransformation through various in vitro and in silico methods. This study provides insights into the metabolic pathways and potential clearance of such compounds, predicting them to be high-clearance agents (Słoczyńska et al., 2018).

Carbonic Anhydrase Inhibition

Gul et al. (2016) focused on the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their inhibitory effects on carbonic anhydrase I and II. These compounds demonstrated potent inhibitory activity, suggesting their potential in developing treatments for conditions where carbonic anhydrase activity is implicated (Gul et al., 2016).

Photodynamic Therapy Applications

Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yield. This compound's photophysical and photochemical properties make it a promising candidate for photodynamic therapy applications, particularly in cancer treatment (Pişkin et al., 2020).

Fluorescence Chemosensing

Ravichandiran et al. (2020) developed a colorimetric and fluorescence probe for selective and sensitive detection of Sn2+ ions in aqueous solutions. This work highlights the application of such compounds in environmental monitoring and bioimaging, emphasizing their utility in detecting specific ions in live cells and tissues (Ravichandiran et al., 2020).

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system they interact with. Some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The mechanism of action of “4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide” would depend on its specific biological targets.

Future Directions

Indole derivatives have a wide range of biological activities and have the potential to be explored for new therapeutic possibilities . Future research could focus on synthesizing new indole derivatives, including “4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide”, and testing their biological activities.

properties

IUPAC Name

4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O2S/c1-11-15(16-10-13(19)4-7-17(16)21-11)8-9-20-24(22,23)14-5-2-12(18)3-6-14/h2-7,10,20-21H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXZCFJCNWGOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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